molecular formula C19H18N2S B11538464 6-methyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

6-methyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11538464
M. Wt: 306.4 g/mol
InChI Key: FGQLBGBXYBWIOX-JPDQMXGXSA-N
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Description

6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophene compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:

Scientific Research Applications

6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

When compared to other benzothiophene derivatives, 6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE stands out due to its unique substituents and chemical properties. Similar compounds include:

These comparisons highlight the distinct features and potential advantages of 6-METHYL-2-[(E)-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE in scientific research and applications.

Properties

Molecular Formula

C19H18N2S

Molecular Weight

306.4 g/mol

IUPAC Name

6-methyl-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C19H18N2S/c1-14-9-10-16-17(13-20)19(22-18(16)12-14)21-11-5-8-15-6-3-2-4-7-15/h2-8,11,14H,9-10,12H2,1H3/b8-5+,21-11+

InChI Key

FGQLBGBXYBWIOX-JPDQMXGXSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)N=CC=CC3=CC=CC=C3

Origin of Product

United States

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